molecular formula C26H31N5O5 B2960043 tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate CAS No. 1031953-88-4

tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate

Cat. No. B2960043
CAS RN: 1031953-88-4
M. Wt: 493.564
InChI Key: SPENNKFJOYOUJG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a piperazine ring, and a cyano group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, which could potentially form hydrogen bonds with other molecules. The cyano group is a polar group that could also participate in various interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the cyano group could undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar cyano group and the potential for the piperazine ring to form hydrogen bonds could influence the compound’s solubility in various solvents .

Scientific Research Applications

Catalytic Activity in Acylation Chemistry

The synthesis and (co-)polymerization of tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate and similar compounds have shown effective catalytic activity in acylation chemistry. These substances act as catalysts, particularly in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate, showcasing their potential in chemical synthesis processes (Mennenga et al., 2015).

Intermediate in Anticancer Drug Synthesis

This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its effective synthesis and high yield indicate its crucial role in developing drugs aimed at overcoming resistance issues in cancer treatments (Zhang et al., 2018).

Characterization and Biological Evaluation

Research has focused on synthesizing and characterizing various derivatives of tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate. These studies include X-ray diffraction studies and evaluating their antibacterial and anthelmintic activities, providing insights into their potential applications in pharmaceuticals and biological research (Sanjeevarayappa et al., 2015).

Synthesis and Properties in Organic Chemistry

The synthesis processes of tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate and its analogs are of significant interest. These processes involve various organic chemistry techniques, such as nucleophilic substitution reactions and acylation, highlighting their relevance in the field of organic synthesis (Tsizin et al., 1986).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards would depend on various factors such as the compound’s reactivity and toxicity, which are not known without specific data .

Future Directions

The potential applications of this compound would depend on its chemical and biological properties. Given the presence of several functional groups that are commonly found in bioactive compounds, it’s possible that this compound could have interesting biological activities that could be explored in future research .

properties

IUPAC Name

tert-butyl 4-[4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O5/c1-17-14-18(2)31(24(34)21(17)15-27)16-22(32)28-20-8-6-19(7-9-20)23(33)29-10-12-30(13-11-29)25(35)36-26(3,4)5/h6-9,14H,10-13,16H2,1-5H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPENNKFJOYOUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate

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